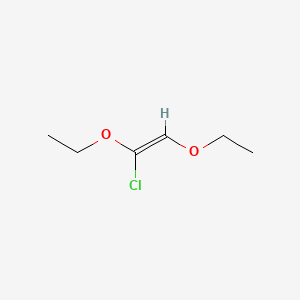
1,2-Diethoxy-1-chloroethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethoxy-1-chloroethene is an organic compound with the molecular formula C6H11ClO2 It is a derivative of ethene, where two ethoxy groups and one chlorine atom are attached to the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-1-chloroethene can be synthesized through the reaction of 1,2-dichloroethene with ethanol in the presence of a base. The reaction typically involves the following steps:
Starting Materials: 1,2-dichloroethene and ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a base such as sodium ethoxide.
Reaction Mechanism: The base deprotonates the ethanol, forming ethoxide ions, which then attack the 1,2-dichloroethene, resulting in the substitution of chlorine atoms with ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with reflux condensers.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethoxy-1-chloroethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of 1,2-diethoxyethanol.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,2-diethoxyethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: 1,2-diethoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,2-diethoxyethane.
Scientific Research Applications
1,2-Diethoxy-1-chloroethene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-diethoxy-1-chloroethene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It can participate in metabolic pathways, leading to the formation of reactive intermediates that can further react with cellular components.
Comparison with Similar Compounds
1,2-Diethoxy-1-chloroethene can be compared with other similar compounds such as:
1,2-Dichloroethene: A chlorinated derivative of ethene with two chlorine atoms.
1,2-Diethoxyethane: An ethoxy derivative of ethane with two ethoxy groups.
Chloroethane: A simpler chlorinated ethane with one chlorine atom.
Uniqueness
This compound is unique due to the presence of both ethoxy and chlorine groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
63918-51-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
(Z)-1-chloro-1,2-diethoxyethene |
InChI |
InChI=1S/C6H11ClO2/c1-3-8-5-6(7)9-4-2/h5H,3-4H2,1-2H3/b6-5+ |
InChI Key |
IDLHLHMHDMKTCL-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C(/OCC)\Cl |
Canonical SMILES |
CCOC=C(OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


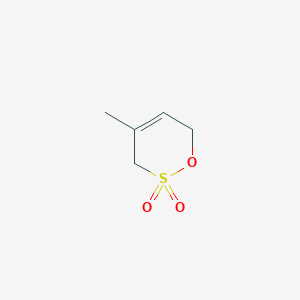
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
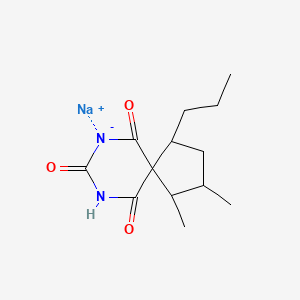
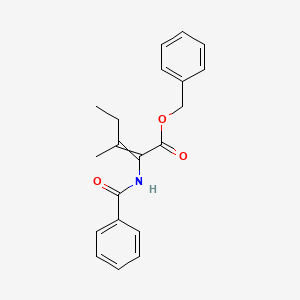
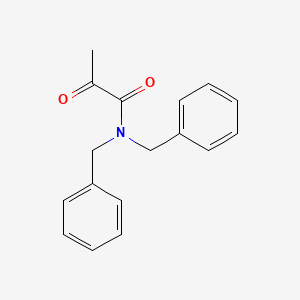

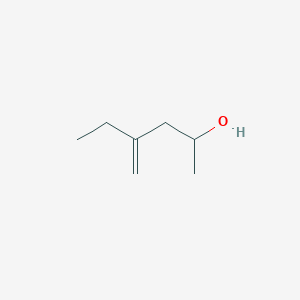
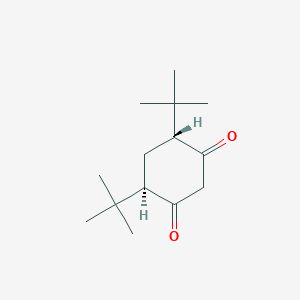

![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
